molecular formula C16H10FN5O4S B2706283 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide CAS No. 1173270-53-5

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2706283
CAS No.: 1173270-53-5
M. Wt: 387.35
InChI Key: QTROCGMJCNDGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 1-position with a 4-fluorobenzo[d]thiazol-2-yl group and at the 3-position with a methyl group. The 5-position of the pyrazole is linked to a 5-nitrofuran-2-carboxamide moiety. Though specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds targeting kinases, antimicrobial agents, or anticancer therapies .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5O4S/c1-8-7-12(18-15(23)10-5-6-13(26-10)22(24)25)21(20-8)16-19-14-9(17)3-2-4-11(14)27-16/h2-7H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTROCGMJCNDGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate electrophiles.
  • Pyrazole Formation : The pyrazole moiety is synthesized via condensation reactions with hydrazine derivatives.
  • Nitrofuran Incorporation : The nitrofuran group is introduced through nitration reactions or by using nitrofuran derivatives in coupling reactions.
  • Amidation : The final step involves the formation of the carboxamide functional group through reaction with carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)8.78 ± 3.62Inhibition of cell proliferation
Compound BHCC827 (Lung)6.68 ± 15Induction of apoptosis
Compound CMCF7 (Breast)19.94 ± 2.19Cell cycle arrest

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown promising antimicrobial activity against a range of pathogens. For instance, studies have indicated that certain derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Antiproliferative Studies : A study evaluating a series of benzothiazole derivatives demonstrated that modifications to the structure significantly influenced their biological activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Evaluations : Another investigation focused on the antibacterial effects of nitro-substituted furan derivatives revealed that these compounds could effectively inhibit bacterial growth by targeting specific cellular processes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide. The structure of this compound suggests that it may inhibit specific cancer cell lines through various mechanisms:

  • Inhibition of Kinase Activity : Compounds featuring benzothiazole and pyrazole moieties have been reported to exhibit moderate to high potency against RET kinase, which is implicated in several cancers. For instance, derivatives with similar structures have shown promising results in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer models .
  • Mechanisms of Action : The anticancer effects may be attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Studies have demonstrated that certain derivatives can significantly downregulate key survival pathways in cancer cells .

Antiviral Properties

The compound's structural components suggest potential antiviral applications, particularly against emerging viral threats such as Middle East respiratory syndrome coronavirus (MERS-CoV). Research into related benzothiazole derivatives has shown:

  • Inhibitory Effects on MERS-CoV : A series of benzothiazole derivatives were evaluated for their inhibitory activity against MERS-CoV, with some compounds demonstrating effective inhibition at low concentrations (e.g., IC50 values as low as 0.09 μM) .

Anti-inflammatory and Analgesic Effects

Compounds with similar functional groups have also been investigated for their anti-inflammatory and analgesic properties:

  • Mechanistic Insights : The anti-inflammatory activity is often linked to the modulation of cytokine release and inhibition of inflammatory pathways. For example, studies have indicated that certain pyrazole derivatives can effectively reduce inflammation markers in preclinical models .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship is crucial for optimizing the pharmacological profile of this compound:

  • Synthesis Techniques : Various synthetic routes have been explored to produce derivatives of this compound, utilizing techniques such as microwave-assisted synthesis and solvent-free reactions, which enhance yield and purity .
  • SAR Studies : Detailed SAR studies help identify key structural features that contribute to biological activity. For example, modifications on the pyrazole ring or the introduction of different substituents on the benzothiazole moiety can significantly impact potency and selectivity against target enzymes or receptors .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s closest analogs are pyrazole derivatives with variations in substituents (Table 1). For example:

  • Compound 5f (): Replaces the fluorobenzo[d]thiazol with a 2-methoxyphenyl group and uses a 5-methyl-3-phenylisoxazole-4-carboxamide. Its molecular weight (388) and melting point (172–174°C) reflect reduced steric bulk compared to the target compound, which likely has a higher molecular weight due to the fluorobenzo[d]thiazol and nitrofuran groups .
  • Compound 5i (): Features an isonicotinamide group (molecular weight 308), demonstrating that nitrofuran substitution increases molecular weight by ~80–100 g/mol compared to simpler carboxamides.

Table 1: Structural and Physical Comparisons

Compound Substituent A (Position 1) Substituent B (Position 5) Molecular Weight Melting Point (°C)
Target Compound 4-Fluorobenzo[d]thiazol-2-yl 5-Nitrofuran-2-carboxamide ~420* Not reported
5f 2-Methoxyphenyl 5-Methyl-3-phenylisoxazole-4-carboxamide 388 172–174
5i 2-Methoxyphenyl Isonicotinamide 308 162–164
851979-00-5 4-Fluorobenzo[d]thiazol-2-yl 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Not reported Not reported

*Estimated based on structural analogs.

Pharmacological Implications

  • Kinase Inhibition : Thiazole and pyrazole hybrids (e.g., CDK7 inhibitors in ) suggest that the fluorobenzo[d]thiazol group in the target compound may enhance kinase binding affinity compared to methoxyphenyl analogs .
  • Antimicrobial Potential: Nitrofuran derivatives are historically associated with antibacterial activity. The nitro group’s electron-deficient nature may improve redox-mediated interactions in microbial targets, a feature absent in non-nitrated analogs like 5g (imidazole carboxamide) .

Key Research Findings and Trends

Bioactivity: Fluorobenzo[d]thiazol-substituted compounds (e.g., 851979-00-5 in ) are prioritized for their enhanced metabolic stability and target selectivity over non-fluorinated analogs .

Thermal Stability : Melting points of nitrofuran-containing compounds (e.g., 5j in , –263°C) suggest that nitro groups improve crystallinity, a trait likely shared by the target compound .

Structural Diversity : Replacing the 2-methoxyphenyl group () with fluorobenzo[d]thiazol (target compound) introduces steric and electronic differences critical for modulating drug-receptor interactions .

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations in synthesizing this compound, and how can reaction yields be optimized? A: Synthesis typically involves multi-step heterocyclic coupling. For example, nucleophilic substitution reactions using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) are critical for introducing fluorobenzo[d]thiazole and nitrofuran moieties . Optimizing stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol precursor) and reaction time (e.g., 8–10 hours under reflux) improves yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .

Advanced Synthesis: Handling Contradictory Reactivity

Q: How can researchers resolve discrepancies in reactivity when substituting electron-withdrawing groups on the pyrazole ring? A: Fluorine and nitro groups may deactivate the pyrazole core, requiring harsher conditions (e.g., elevated temperatures or microwave-assisted synthesis). Computational pre-screening of substituent effects using DFT (e.g., B3LYP/6-31G* level) can predict reactivity trends, reducing trial-and-error experimentation . For example, steric hindrance from 3-methyl groups may necessitate longer reaction times for coupling .

Basic Structural Characterization

Q: What spectroscopic techniques are most effective for confirming the compound’s structure? A: Combined use of FT-IR (to identify carbonyl stretches ~1700 cm⁻¹ and nitrofuran C-NO₂ peaks ~1530 cm⁻¹) and ¹H/¹³C NMR (to resolve pyrazole C-H protons at δ 6.5–7.5 ppm) is essential . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the planar nitrofuran-thiazole arrangement .

Advanced Characterization: Computational-Experimental Synergy

Q: How can researchers address discrepancies between computational predictions and experimental spectroscopic data? A: Discrepancies in vibrational frequencies (e.g., FT-IR vs. DFT-calculated modes) may arise from solvent effects or crystal packing. Use polarizable continuum models (PCM) in DFT simulations to account for solvation. For NMR, gauge-including atomic orbital (GIAO) methods improve chemical shift accuracy . Cross-validation with solid-state IR/Raman data minimizes errors .

Biological Activity Assessment

Q: What methodologies are recommended for evaluating this compound’s bioactivity in in vitro assays? A: Prioritize target-specific assays (e.g., enzyme inhibition for kinase or antimicrobial targets). For example:

  • Antimicrobial Testing: Follow CLSI guidelines using MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .
  • Cytotoxicity: Use MTT assays on HEK-293 or HeLa cells, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .
  • SAR Studies: Systematic substitution of the 4-fluorobenzo[d]thiazole group with Cl/NO₂ analogs can clarify electronic effects on activity .

Advanced Data Analysis: Resolving Bioactivity Contradictions

Q: How should researchers interpret conflicting bioactivity results across different assay platforms? A: Contradictions may stem from assay sensitivity (e.g., fluorescence quenching in fluorogenic assays) or cell-line variability. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of substituent effects (e.g., logP vs. IC₅₀) identifies outliers .

Computational Modeling for Mechanism Elucidation

Q: What strategies integrate molecular docking and dynamics to study this compound’s mechanism? A:

Docking: Use AutoDock Vina with hybrid scoring functions (e.g., AMBER for ligand flexibility) to predict binding poses in target proteins (e.g., CYP450 or bacterial topoisomerases) .

MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize leads .

ADMET Prediction: SwissADME or pkCSM models evaluate pharmacokinetics, highlighting potential nitro-group-mediated hepatotoxicity risks .

Reaction Engineering for Scale-Up

Q: What reactor designs mitigate challenges in scaling up synthesis? A: Microreactors enhance heat/mass transfer for exothermic nitration steps, reducing byproducts. For photochemical steps (e.g., thiazole ring closure), annular continuous-flow reactors with UV-LED arrays improve reproducibility . Monitor reaction progress inline via FT-IR or Raman spectroscopy to automate feed adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.